molecular formula C15H20N2O4 B3084878 (S)-methyl 2-(morpholine-4-carboxamido)-3-phenylpropanoate CAS No. 114473-20-0

(S)-methyl 2-(morpholine-4-carboxamido)-3-phenylpropanoate

Cat. No.: B3084878
CAS No.: 114473-20-0
M. Wt: 292.33 g/mol
InChI Key: QWOZSUJMZCZYQN-ZDUSSCGKSA-N
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Description

(S)-methyl 2-(morpholine-4-carboxamido)-3-phenylpropanoate (CAS 114473-20-0) is a chiral synthetic compound with the molecular formula C15H20N2O4 and a molecular weight of 292.33 g/mol . This methyl ester derivative features a morpholine-4-carboxamide group and is characterized by a melting point of 88-91 °C and a predicted density of 1.204 g/cm³ . Its primary research value lies in its role as a key synthetic intermediate and building block in medicinal chemistry. The compound has been identified as a precursor in the synthesis of peptide-based proteasome inhibitors, which are investigated for their antitumor activity . Furthermore, its structure is relevant in the research and development of tripeptide renin inhibitors, which are studied for potential application in treating conditions like hypertension and congestive heart failure . The morpholine moiety is a common pharmacophore in drug design, and derivatives of this compound class have been reported to exhibit effects on the central nervous system in pharmacological studies . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-(morpholine-4-carbonylamino)-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-20-14(18)13(11-12-5-3-2-4-6-12)16-15(19)17-7-9-21-10-8-17/h2-6,13H,7-11H2,1H3,(H,16,19)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOZSUJMZCZYQN-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 2-(morpholine-4-carboxamido)-3-phenylpropanoate typically involves the reaction of (S)-2-amino-3-phenylpropanoic acid with morpholine-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under basic or acidic conditions:

  • Saponification : Treatment with NaOH in aqueous ethanol converts the ester to (S)-2-(morpholine-4-carboxamido)-3-phenylpropanoic acid .

  • Acid Hydrolysis : HCl in dioxane cleaves the ester to the carboxylic acid, though with lower regioselectivity .

Table 2: Hydrolysis Conditions

ConditionProductYieldSource
1M NaOH, EtOH, 25°CCarboxylic acid (purity >95%)99%
6M HCl, dioxane, 60°CCarboxylic acid (partial decomposition)75%

Amide Bond Reactivity

The morpholine carboxamide group participates in:

  • Nucleophilic Substitution : Reacts with epichlorohydrin under catalysis by Co(II) complexes to form β-hydroxyamine derivatives, critical in drug intermediate synthesis .

  • Cross-Coupling : Palladium-catalyzed Suzuki–Miyaura coupling with aryl boronic acids modifies the phenyl group .

Table 3: Catalytic Reactions

Reaction TypeConditionsYieldSource
Epichlorohydrin couplingCo(II) catalyst, MTBE, 20–30°C43–99%
Suzuki CouplingPd(PPh3_3)4_4, Na2_2CO3_3, DME60–85%

Stability and Byproduct Management

  • Degradation : Prolonged heating (>80°C) in polar solvents (e.g., acetonitrile) leads to morpholine ring opening .

  • Byproduct Recycling : Trichlorobenzoic acid and oxyma byproducts are recombined using silica gel under microwave irradiation to regenerate coupling reagents .

Scientific Research Applications

(S)-methyl 2-(morpholine-4-carboxamido)-3-phenylpropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-methyl 2-(morpholine-4-carboxamido)-3-phenylpropanoate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cholinergic neurotransmission and oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Group Variations

The target compound’s analogs differ primarily in substituents at the α-carbon or modifications to the carboxamido group. Key examples include:

(a) Boc-Protected Analogs (Compounds 5a and 6a)
  • Structure: (S)-Methyl 2-(2-bromo-5-((S)-2-(tert-butoxycarbonyl)-3-methylbutanamido)benzamido)-3-phenylpropanoate (5a) and related isomers.
  • Key Differences : Incorporation of bromo and tert-butoxycarbonyl (Boc) groups introduces steric bulk and alters electronic properties. These modifications enhance stability during synthesis but may reduce bioavailability compared to the target compound’s morpholine group .
(b) Sulfonamido Derivative (CAS 42384-33-8)
  • Structure: (S)-Methyl 2-(4-methylphenylsulfonamido)-3-phenylpropanoate.
  • Key Differences: Replacement of morpholine-4-carboxamido with a 4-methylphenylsulfonamido group increases molecular weight (333.40 g/mol vs.
(c) Carfilzomib Impurity 19
  • Structure: (S)-Methyl 2-((S)-4-methyl-2-((R)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoate.
  • Key Differences: A branched peptide-like chain and morpholinoacetamido group increase molecular weight (580.71 g/mol) and complexity, likely influencing proteasome inhibition mechanisms .

Physicochemical and Pharmacological Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility Bioactivity
Target Compound C₁₆H₂₀N₂O₄ ~304.34 Moderate in DCM Antitumor (in vitro)
CAS 42384-33-8 C₁₇H₁₉NO₄S 333.40 Low (hydrophobic) Enzyme inhibition
Carfilzomib Impurity 19 C₃₂H₄₄N₄O₆ 580.71 Poor in H₂O Proteasome inhibition
(S)-Benzyl Intermediate C₂₂H₂₄N₂O₄ 380.44 High in THF Intermediate for drug APIs

The target compound’s moderate molecular weight (~304 g/mol) and balanced lipophilicity make it more drug-like than bulkier analogs like Carfilzomib Impurity 17. However, its solubility in aqueous media is inferior to benzyl-protected intermediates (e.g., Mu-PheOBzl) .

Biological Activity

(S)-methyl 2-(morpholine-4-carboxamido)-3-phenylpropanoate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring, a carboxamide functional group, and a phenylpropanoate moiety. These structural components contribute to its biological activity, making it a versatile intermediate in organic synthesis and a candidate for therapeutic applications.

The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate cholinergic neurotransmission and oxidative stress pathways by binding to these targets.

Biological Activities

  • Antimicrobial Activity : Research indicates that the compound displays potential antimicrobial properties, which are under investigation for their applicability in treating various infections.
  • Antioxidant Effects : The compound has been studied for its ability to scavenge free radicals, suggesting a role in reducing oxidative stress.
  • Antiproliferative Properties : In vitro studies have shown that this compound exhibits antiproliferative effects on cancer cell lines, indicating its potential as an anticancer agent .

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies : Experiments demonstrated that this compound inhibited the proliferation of HCT-116 cancer cells with an IC50 value indicating significant potency against these cells .
  • Mechanistic Insights : The compound's mechanism was further explored through molecular docking studies, which suggested that it interacts with key biological macromolecules involved in cancer progression and microbial resistance .

Comparative Activity Table

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntioxidantFree radical scavenging
AntiproliferativeIC50 = 0.69 μM against HeLa cells

Q & A

Q. What are the recommended synthetic routes for (S)-methyl 2-(morpholine-4-carboxamido)-3-phenylpropanoate?

The synthesis typically involves coupling morpholine-4-carboxylic acid derivatives with a phenylpropanoate backbone. For example, amide bond formation can be achieved using carbodiimide-based reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) as an activator. A stereospecific approach is critical to retain the (S)-configuration, often requiring Boc-protected intermediates and chiral resolution techniques . Reaction conditions (e.g., solvent choice, temperature) must be optimized to avoid racemization.

Q. How is the stereochemical integrity of this compound validated?

Chiral HPLC or LC-MS with a chiral stationary phase is used to confirm enantiomeric purity. For example, using a Chiralpak® IA or IB column with a hexane/isopropanol mobile phase can resolve enantiomers. Additionally, 1H^{1}\text{H} and 13C^{13}\text{C} NMR spectroscopy, particularly NOESY or ROESY experiments, can confirm spatial arrangements of substituents. Optical rotation measurements (e.g., [α]D20[α]_D^{20}) should align with literature values for the (S)-enantiomer .

Q. What analytical methods are used for purity assessment of this compound?

  • HPLC/LC-MS : Reverse-phase C18 columns with UV detection (e.g., 254 nm) and MS/MS fragmentation for impurity profiling.
  • NMR : 1H^{1}\text{H}, 13C^{13}\text{C}, and DEPT-135 spectra to confirm structural integrity.
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content must match theoretical values within ±0.4% .

Advanced Research Questions

Q. How do modifications to the morpholine ring impact biological activity in related compounds?

Replacing the morpholine ring with piperazine or thiomorpholine alters electronic and steric properties, affecting target binding. For instance, in protease inhibitors (e.g., carfilzomib analogs), morpholine substitution improves solubility and metabolic stability compared to bulkier heterocycles. SAR studies suggest that N-alkylation of the morpholine ring reduces cytotoxicity while maintaining potency .

Q. What strategies mitigate racemization during the synthesis of (S)-configured intermediates?

  • Low-temperature coupling : Reactions performed at 0–4°C reduce kinetic racemization.
  • Chiral auxiliaries : Use of Boc-(S)-phenylalanine methyl ester as a starting material ensures retention of configuration.
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .

Q. How are contradictory solubility data resolved for this compound?

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from polymorphic forms or hydration states. Techniques include:

  • Powder X-ray diffraction (PXRD) : Identifies crystalline vs. amorphous forms.
  • Dynamic light scattering (DLS) : Measures particle size in suspension.
  • Co-solvent systems : Methanol/water or DMF/water mixtures enhance solubility for biological assays .

Q. What computational methods predict the metabolic stability of this compound?

  • Density Functional Theory (DFT) : Calculates electron distribution at the amide bond to predict hydrolysis rates.
  • Molecular docking : Simulates interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots.
  • ADMET predictors : Tools like SwissADME or ADMETlab2.0 estimate clearance and half-life .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-methyl 2-(morpholine-4-carboxamido)-3-phenylpropanoate
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(S)-methyl 2-(morpholine-4-carboxamido)-3-phenylpropanoate

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